molecular formula C25H32ClN5O3 B12751708 Hydroxynefazodone, (R)- CAS No. 301530-51-8

Hydroxynefazodone, (R)-

Cat. No.: B12751708
CAS No.: 301530-51-8
M. Wt: 486.0 g/mol
InChI Key: VKGQYGXMUUBRBD-HXUWFJFHSA-N
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Description

Hydroxynefazodone, ®- is a phenylpiperazine compound and a major metabolite of the antidepressant nefazodone. It has similar biological activity and a similar elimination half-life (1.5 to 4 hours) to those of nefazodone, and may contribute significantly to its effects .

Chemical Reactions Analysis

Hydroxynefazodone, ®- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hydroxynefazodone, ®- has several scientific research applications:

    Chemistry: It is used to study the metabolic pathways of nefazodone and its derivatives.

    Biology: It helps in understanding the biological activity of phenylpiperazine compounds.

    Medicine: It is significant in the research of antidepressant mechanisms and potential therapeutic uses.

    Industry: It is used in the development of new antidepressant drugs and formulations.

Mechanism of Action

Hydroxynefazodone, ®- exerts its effects by acting as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibiting pre-synaptic serotonin (5-HT) reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors, contributing to its antidepressant effects .

Comparison with Similar Compounds

Hydroxynefazodone, ®- is similar to other phenylpiperazine compounds such as:

Hydroxynefazodone, ®- is unique due to its specific metabolic pathway and its significant contribution to the effects of nefazodone .

Properties

301530-51-8

Molecular Formula

C25H32ClN5O3

Molecular Weight

486.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[(1R)-1-hydroxyethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one

InChI

InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3/t20-/m1/s1

InChI Key

VKGQYGXMUUBRBD-HXUWFJFHSA-N

Isomeric SMILES

C[C@H](C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O

Canonical SMILES

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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